![molecular formula C17H27N3O5S B5558841 N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)
N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide often involves complex reactions that yield various derivatives with potential biological activities. For example, compounds with a similar structure have been synthesized through reactions involving sulfonamides and piperidine, showcasing a method to produce derivatives with varying biological activities (Khalid et al., 2013). Another example includes the synthesis of piperidine derivatives with anti-acetylcholinesterase activity, emphasizing the importance of the piperidine nucleus in biological activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds within this category often involves detailed X-ray diffraction studies to reveal configurations, bond lengths, and angles, contributing to our understanding of their chemical behavior. For instance, compounds like [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol have been characterized, showing the importance of molecular structure in determining physical and chemical properties (Naveen et al., 2015).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Innovative synthesis techniques have been developed for compounds similar to "N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide", demonstrating the chemical versatility and potential for modification of this compound class. For instance, microwave-assisted synthesis methods have been explored for related sulfonamide compounds, offering efficient routes to produce these molecules with significant potential in medicinal chemistry (Nurcan Karaman et al., 2016).
Chemical Modifications and Derivatives : Research on related compounds, such as sulphonamides incorporating triazine motifs, has shown a broad spectrum of biological activities, highlighting the importance of structural motifs present in "N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide" for pharmacological applications. These studies suggest the potential for creating derivatives with tailored properties for specific applications (Nabih Lolak et al., 2020).
Pharmacological Potential
Antibacterial and Enzyme Inhibition : Derivatives of benzyl piperidine and sulfonamide groups have been investigated for their antibacterial properties and enzyme inhibition capabilities. For example, N,N-diethylamide bearing benzenesulfonamide derivatives have shown marked potency as antibacterial agents, indicating the potential for "N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide" in similar applications (O. Ajani et al., 2013).
Anti-acetylcholinesterase Activity : Compounds incorporating the piperidine structure, similar to "N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide", have been synthesized and evaluated for their anti-acetylcholinesterase activity. This highlights the potential therapeutic applications of such compounds in treating conditions related to cholinergic dysfunction (H. Sugimoto et al., 1990).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(dimethylsulfamoyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-19(2)26(22,23)20-9-5-6-14(12-20)17(21)18-11-13-7-8-15(24-3)16(10-13)25-4/h7-8,10,14H,5-6,9,11-12H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTIIUQVFFNBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide |
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